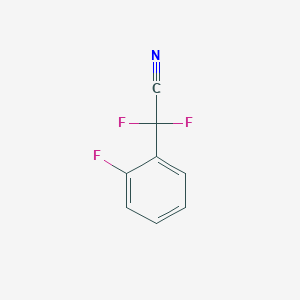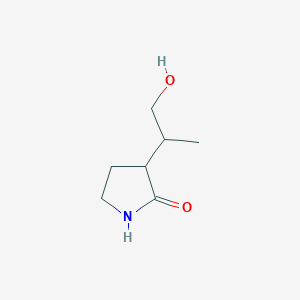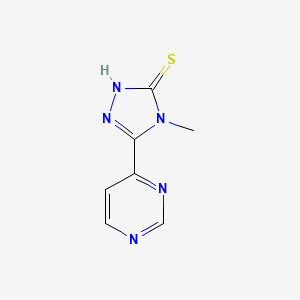![molecular formula C18H16ClNO2 B13165354 2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone typically involves multiple steps. One common synthetic route includes the reaction of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Analyse Chemischer Reaktionen
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives, while reduction reactions can lead to the formation of indoline derivatives.
Electrophilic Aromatic Substitution:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone can be compared with other indole derivatives such as:
2-chloro-1-(4-ethoxyphenyl)ethanone: This compound lacks the indole nucleus and thus has different chemical and biological properties.
2-chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound has hydroxyl groups on the phenyl ring, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its indole structure, which imparts a wide range of biological activities and makes it a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C18H16ClNO2 |
|---|---|
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C18H16ClNO2/c1-2-22-13-9-7-12(8-10-13)18-17(16(21)11-19)14-5-3-4-6-15(14)20-18/h3-10,20H,2,11H2,1H3 |
InChI-Schlüssel |
BMNRWRMIGGGLPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13165279.png)









![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)

![[3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)

